1-Methyl-3-nonylimidazolium bromide
Description
Properties
IUPAC Name |
1-methyl-3-nonylimidazol-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N2.BrH/c1-3-4-5-6-7-8-9-10-15-12-11-14(2)13-15;/h11-13H,3-10H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDVRZACZRXZDZ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C=C[N+](=C1)C.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-3-nonylimidazolium bromide typically involves the alkylation of 1-methylimidazole with 1-bromononane . The reaction is carried out under reflux conditions in an appropriate solvent, such as acetonitrile or toluene, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include continuous flow processes and the use of automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Role in SN1 Reaction Mechanisms
[C₉MIM]Br stabilizes carbocation intermediates in SN1 reactions due to its polar ionic environment, which solvates charged species. For example:
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Tertiary alkyl halides (e.g., tert-butyl bromide) undergo faster SN1 reactions in [C₉MIM]Br compared to conventional solvents.
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The ionic liquid lowers the activation energy for carbocation formation (rate-determining step), as shown in kinetic studies .
Key Observation : Reaction rates depend solely on alkyl halide concentration (unimolecular kinetics), with no nucleophile dependence .
Cellulose Dissolution and Functionalization
While less common than shorter-chain analogs (e.g., [C₄MIM]Br), [C₉MIM]Br dissolves cellulose under mild conditions via:
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Disruption of hydrogen bonds between cellulose chains.
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Formation of electron donor-acceptor complexes with hydroxyl groups .
Rheological Data : Solutions show shear-thinning behavior, with viscosity increasing linearly with cellulose concentration .
Antimicrobial Activity
[C₉MIM]Br demonstrates biocidal properties against Gram-positive bacteria (e.g., S. aureus) due to:
-
Cationic imidazolium disrupting microbial membranes.
MIC Values : 8–32 µg/mL, correlating with alkyl chain length .
Limitations and Challenges
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High viscosity limits mass transfer in some reactions.
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Cost and purification difficulties for large-scale applications.
Scientific Research Applications
Physicochemical Properties
MNImBr exhibits a range of desirable properties that make it suitable for various applications:
- High thermal stability : This allows for use in processes requiring elevated temperatures.
- Low vapor pressure : Reduces environmental impact and enhances safety.
- Amphiphilic nature : Facilitates self-assembly and interaction with both polar and non-polar substances.
Catalysis
MNImBr has been employed as a solvent and catalyst in numerous chemical reactions:
- Organic Synthesis : It has been utilized in the synthesis of various organic compounds, particularly in reactions involving nucleophilic substitutions and polymerizations.
- Green Chemistry : MNImBr contributes to greener processes by reducing the need for hazardous solvents and improving reaction efficiencies. Its ability to dissolve a wide range of substrates enhances reaction rates and yields.
Electrochemistry
The electrochemical properties of MNImBr make it a candidate for several applications:
- Electrolytes in Batteries : MNImBr has been explored as an electrolyte in lithium-ion batteries, exhibiting good ionic conductivity and stability.
- Supercapacitors : Its high ionic conductivity also makes it suitable for use in supercapacitors, where it can enhance energy storage capacities.
Biomedicine
The antimicrobial properties of MNImBr have been investigated for potential biomedical applications:
- Antimicrobial Activity : Studies show that imidazolium-based ionic liquids possess significant antimicrobial properties against various pathogens, making them candidates for use in medical coatings and disinfectants.
- Drug Delivery Systems : MNImBr can be incorporated into drug delivery systems to improve solubility and bioavailability of hydrophobic drugs.
Material Science
In material science, MNImBr is utilized for synthesizing advanced materials:
- Polymeric Ionic Liquids (PILs) : MNImBr can be polymerized to create PILs with tailored properties for specific applications, including membranes for fuel cells and sensors.
- Nanocomposites : Its incorporation into nanocomposites enhances mechanical strength and thermal stability, useful in various industrial applications.
Case Study 1: Antimicrobial Applications
A study demonstrated the effectiveness of MNImBr as an antimicrobial agent against both Gram-positive and Gram-negative bacteria. The amphiphilic nature of the compound allows it to disrupt bacterial membranes, leading to cell death. This property is particularly valuable in developing coatings for medical devices to prevent infections.
Case Study 2: Electrolytic Applications
Research on the use of MNImBr as an electrolyte in lithium-ion batteries showed improved cycling stability and capacity retention compared to traditional organic electrolytes. The ionic liquid's thermal stability also contributed to safer battery operations under high temperatures.
Mechanism of Action
The mechanism by which 1-Methyl-3-nonylimidazolium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, including enzymes and cell membranes, altering their function and activity . The bromide anion can also participate in reactions, contributing to the overall effect of the compound . These interactions can lead to changes in biochemical pathways and cellular processes, making the compound useful in various applications .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key differentiating factors among imidazolium bromides include alkyl chain length, substituent groups, and resulting properties like melting point, viscosity, and solubility. Below is a comparative analysis:
Table 1: Comparison of Selected Imidazolium Bromide Ionic Liquids
*Properties extrapolated from analogs with shorter/longer alkyl chains.
Key Trends:
- Alkyl Chain Length: Longer chains (e.g., nonyl vs. ethyl) increase hydrophobicity and viscosity while reducing melting points. For example, 1-hexyl-3-methylimidazolium bromide (C₁₀ chain) is liquid at room temperature, whereas 1-benzyl-3-methylimidazolium bromide (shorter substituent) solidifies at 72°C . Extremely long chains (e.g., 1-methyl-3-octadecylimidazolium bromide) may reverse this trend due to increased van der Waals interactions .
- Substituent Effects: Aromatic groups (e.g., benzyl) introduce π-π interactions, enhancing applicability in metal-catalyzed C–H bond functionalization . Amino-functionalized variants (e.g., 1-(3-aminopropyl)-3-methylimidazolium bromide) enable hydrogen bonding and metal coordination, useful in catalysis .
Q & A
Q. Table 1: Synthesis Conditions Comparison
| Parameter | ||
|---|---|---|
| Solvent | Ethanol/water | 2-butanone (MEK) |
| Temperature | 60°C | 50–80°C |
| Reaction Time | 1 hour | 4 hours |
| Yield | 48% | 90% |
Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Answer:
- 1H-NMR : Key peaks include:
- FT-IR :
Advanced: How can researchers optimize the synthesis to achieve higher yields while minimizing byproducts?
Answer:
- Inert Atmosphere : Use nitrogen purging to prevent oxidation of intermediates .
- Solvent Optimization : MEK improves solubility of non-polar reactants compared to ethanol/water .
- Stepwise Heating : Gradual temperature increases (50°C → 80°C) reduce side reactions .
- Purification : Column chromatography or recrystallization in acetonitrile removes unreacted bromononane .
Advanced: What methodologies analyze the thermal decomposition behavior of this ionic liquid?
Answer:
- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperature (typically >250°C for imidazolium salts).
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions and thermal stability .
- Computational Predictions : Tools like ACD/Labs Percepta Platform predict properties but require experimental validation due to limited data for long-chain derivatives .
Basic: What are the recommended storage and safety protocols?
Answer:
- Storage : Airtight containers in dry, inert environments (e.g., desiccators) to prevent hygroscopic degradation .
- Handling : Use PPE (gloves, goggles) and avoid inhalation; no significant hazards reported, but general ionic liquid precautions apply .
Advanced: How does alkyl chain length affect solvent properties in imidazolium-based ionic liquids?
Answer:
- Hydrophobicity : Longer chains (e.g., nonyl vs. butyl) increase hydrophobicity, enabling use in biphasic systems .
- Viscosity : Nonyl derivatives exhibit higher viscosity, requiring solvent modulation for catalytic applications.
- Experimental Study : Compare solubility parameters using Hansen solubility spheres or conductivity measurements .
Basic: How is purity assessed, and what chromatographic methods are effective?
Answer:
- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) .
- Elemental Analysis : Verify C, H, N, and Br content (±0.3% deviation) .
- Purity Standards : Commercial grades specify >99% purity, validated by absence of byproduct peaks in NMR .
Advanced: How to resolve discrepancies between predicted and observed physicochemical properties?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
